molecular formula C12H8IN3 B8422971 5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8422971
M. Wt: 321.12 g/mol
InChI Key: MNUDRBKWGLZXGL-UHFFFAOYSA-N
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Patent
US08993756B2

Procedure details

To a solution of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine (5.28 g, 27.0 mmol) in DMF (100 mL) was added NIS (6.57 g, 29.2 mmol). The reaction was stirred at room temperature for 1.5 hours. The reaction mixture was quenched with water (150 mL) and the resulting precipitated product was filtered and washed with water. The filtrate cake was dried under vacuum to afford 5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a yellow solid. LRMS (ESI) calcd for C12H8IN3 [M]+: 321, found 321. 1H NMR (600 MHz, DMSO-D6) δ 12.71 (s, 1H), 8.83 (s, 1H), 7.87 (d, J=2.45 Hz, 1H), 7.68 (t, J 1.45 Hz, 1H), 7.67 (d, J=3.42 Hz, 1H), 7.54 (d, J=1.96 Hz, 2H), 7.53 (t, J=1.46 Hz, 1H).
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]3[CH:15]=[CH:14][NH:13][C:9]=3[N:10]=[CH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N([I:23])C(=O)C1>CN(C=O)C>[I:23][C:15]1[C:8]2[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:12][CH:11]=[N:10][C:9]=2[NH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C2=C(N=CN1)NC=C2
Name
Quantity
6.57 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (150 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitated product
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtrate cake was dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=CNC=2N=CN=C(C21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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